Fluazifop-butyl Fluazifop-butyl Fluazifop-butyl is is often found in herbicidal and fungicidal mixture compositions.
Butyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate is a carboxylic ester resulting from the formal condensation of the carboxy group 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid with the hydroxy group of butan-1-ol. It is a carboxylic ester, an organofluorine compound, a member of pyridines and an aromatic ether. It derives from a 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid and a butan-1-ol.
Fluazifop butyl appears as a pale straw colored liquid. Selective herbicide.
Brand Name: Vulcanchem
CAS No.: 69806-50-4
VCID: VC21262870
InChI: InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3
SMILES: CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Molecular Formula: C19H20F3NO4
Molecular Weight: 383.4 g/mol

Fluazifop-butyl

CAS No.: 69806-50-4

Cat. No.: VC21262870

Molecular Formula: C19H20F3NO4

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Fluazifop-butyl - 69806-50-4

Specification

Description Fluazifop-butyl is is often found in herbicidal and fungicidal mixture compositions.
Butyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate is a carboxylic ester resulting from the formal condensation of the carboxy group 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid with the hydroxy group of butan-1-ol. It is a carboxylic ester, an organofluorine compound, a member of pyridines and an aromatic ether. It derives from a 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid and a butan-1-ol.
Fluazifop butyl appears as a pale straw colored liquid. Selective herbicide.
CAS No. 69806-50-4
Molecular Formula C19H20F3NO4
Molecular Weight 383.4 g/mol
IUPAC Name butyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Standard InChI InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3
Standard InChI Key VAIZTNZGPYBOGF-UHFFFAOYSA-N
SMILES CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Canonical SMILES CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Boiling Point 165 °C at 0.02 mm Hg
Colorform Pale straw-colored liquid.
Melting Point 9.0 °C
13 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator